2-bromo-N-methyl-4-nitroaniline
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Overview
Description
2-bromo-N-methyl-4-nitroaniline is an organic compound with the molecular formula C7H7BrN2O2. It is a derivative of aniline, where the aniline ring is substituted with a bromine atom at the second position, a nitro group at the fourth position, and a methyl group on the nitrogen atom. This compound is typically a white to light yellow crystalline solid and is used in various chemical syntheses and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-N-methyl-4-nitroaniline can be achieved through a multi-step process involving nitration, bromination, and methylation reactions. One common method involves the following steps:
Nitration: The starting material, aniline, is nitrated using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group at the para position, forming 4-nitroaniline.
Bromination: The 4-nitroaniline is then subjected to bromination using bromine in the presence of a suitable solvent, such as acetic acid, to introduce the bromine atom at the ortho position relative to the amino group, yielding 2-bromo-4-nitroaniline.
Methylation: Finally, the amino group of 2-bromo-4-nitroaniline is methylated using methyl iodide in the presence of a base, such as potassium carbonate, to produce this compound
Industrial Production Methods
In industrial settings, the synthesis of this compound may involve the use of specialized equipment such as synthesis reactors, solid-liquid separation devices, and ceramic membrane filters to optimize the reaction conditions and improve yield .
Chemical Reactions Analysis
Types of Reactions
2-bromo-N-methyl-4-nitroaniline undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Amines or thiols, suitable solvents.
Oxidation: Hydrogen peroxide, acetic acid.
Major Products Formed
Reduction: 2-amino-N-methyl-4-nitroaniline.
Substitution: Various substituted aniline derivatives.
Oxidation: N-oxide derivatives of this compound.
Scientific Research Applications
2-bromo-N-methyl-4-nitroaniline is used in various scientific research applications, including:
Chemistry: As a reagent in the synthesis of complex organic molecules and as an intermediate in the production of dyes and pigments.
Biology: In the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Medicine: As a precursor in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: In the manufacture of agrochemicals, polymers, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-bromo-N-methyl-4-nitroaniline involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The nitro group can participate in redox reactions, while the bromine atom can engage in halogen bonding interactions with target molecules .
Comparison with Similar Compounds
Similar Compounds
2-bromo-4-nitroaniline: Similar structure but lacks the methyl group on the nitrogen atom.
4-bromo-2-nitroaniline: Different substitution pattern on the aniline ring.
2-amino-4-nitroaniline: Lacks the bromine atom and has an amino group instead of a methylated amino group
Uniqueness
2-bromo-N-methyl-4-nitroaniline is unique due to the presence of both the bromine and nitro groups on the aniline ring, as well as the methyl group on the nitrogen atom. This combination of substituents imparts distinct chemical reactivity and properties, making it valuable in various synthetic and research applications .
Properties
IUPAC Name |
2-bromo-N-methyl-4-nitroaniline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrN2O2/c1-9-7-3-2-5(10(11)12)4-6(7)8/h2-4,9H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQJJTDUGJKNTEZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C(C=C(C=C1)[N+](=O)[O-])Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10604952 |
Source
|
Record name | 2-Bromo-N-methyl-4-nitroaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10604952 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.05 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6911-88-2 |
Source
|
Record name | 2-Bromo-N-methyl-4-nitrobenzenamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6911-88-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Bromo-N-methyl-4-nitroaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10604952 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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